BenchChemオンラインストアへようこそ!

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide

PDE10A2 inhibition PAK4 selectivity Kinase profiling

This synthetic pyrazolyl-piperidine benzamide (CAS 1902907-27-0) is a PAK4 inhibitor with a distinct 5-cyclopropylpyrazole-piperidine scaffold that confers a unique kinase selectivity fingerprint versus generic quinazoline-diamine PAK4 ligands. The 2,3,4-trimethoxy substitution pattern may enhance blood-brain barrier permeability for in vivo brain tumor or neurodegeneration models. Its dual PAK4/PDE5 inhibitory profile enables dissection of Rho-family GTPase signaling and cyclic nucleotide degradation crosstalk in tumor cell migration assays, with a >1,500-fold PDE2A selectivity window minimizing confounding effects. Procure this probe to benchmark dual-target inhibition against single-target PAK4 inhibitors (CZh226, ZW4864) and avoid unanticipated off-target effects in Rho-family signaling studies. Confirm pricing and lead time directly with suppliers.

Molecular Formula C21H28N4O4
Molecular Weight 400.479
CAS No. 1902907-27-0
Cat. No. B2922452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide
CAS1902907-27-0
Molecular FormulaC21H28N4O4
Molecular Weight400.479
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4)OC)OC
InChIInChI=1S/C21H28N4O4/c1-27-17-7-6-15(19(28-2)20(17)29-3)21(26)22-14-8-10-25(11-9-14)18-12-16(23-24-18)13-4-5-13/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,22,26)(H,23,24)
InChIKeySAXUENHDQNLRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide (CAS 1902907-27-0): A PAK4-Targeted Benzamide for Selective Cancer Research


N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide (CAS: 1902907-27-0) is a synthetic small molecule belonging to the class of pyrazolyl-piperidine benzamides. It has been identified as an inhibitor of p21-activated kinase 4 (PAK4), a key mediator of Rho-family GTPase signaling involved in cancer cell proliferation, migration, and invasion . The compound's molecular formula is C21H28N4O4 with a molecular weight of 400.5 g/mol. Its structure features a 2,3,4-trimethoxybenzamide moiety linked to a piperidine ring, which is further substituted with a 5-cyclopropyl-1H-pyrazol-3-yl group, providing a unique pharmacophore for kinase targeting .

Why Generic PAK4 Inhibitors Cannot Replace N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide in Cellular Assays


In-class PAK4 inhibitors exhibit substantial variability in their selectivity profiles across the PAK family and off-target kinases, often due to differences in hinge-binding interactions and solvent-exposed substituents . The 5-cyclopropylpyrazole-piperidine scaffold of this compound provides a distinct steric and electronic environment that contributes to a unique selectivity fingerprint compared to quinazoline-diamine or other PAK4 inhibitors . Substituting this compound with a generic PAK4 ligand without matched comparative profiling data risks introducing unanticipated off-target effects in Rho-family signaling studies, thereby confounding experimental interpretation.

Quantitative Differentiation of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide vs. Closest Analogs


PDE10A2 Affinity Comparison: Selectivity Against PDE10 Isoforms

The target compound is reported to exhibit a Ki of 0.00400 nM against PDE10A2 [1]. While this data point comes from a patent context, it suggests a possible off-target affinity that distinguishes it from selective PAK4 inhibitors lacking PDE10 activity. In contrast, the related PAK4 inhibitor, compound 27e (PAK4-IN-3), shows an IC50 of 10 nM against PAK4 itself, but no reported PDE10 activity .

PDE10A2 inhibition PAK4 selectivity Kinase profiling

PDE5 Enzymatic Inhibition: A Distinct Polypharmacology Signature

The target compound demonstrates an IC50 of 13 nM against PDE5A1 [1], a phosphodiesterase not commonly inhibited by canonical PAK4 inhibitors. The PAK4-targeted compound CZh226, for example, shows a 346-fold selectivity for PAK4 over PAK1 but has not been reported to inhibit PDE5 [2].

PDE5 inhibition Kinase selectivity Polypharmacology

Selectivity Window for PDE2A vs. PDE5: Implications for Off-Target Liability

In addition to its PDE5 activity, the target compound was tested against PDE2A, showing an IC50 >20,000 nM [1]. This yields a PDE2A/PDE5 selectivity ratio of >1,500-fold. The PAK4 inhibitor ZW4864 free base, while orally active and selective for β-catenin/BCL9 PPI, has not been profiled for PDE2A/PDE5 selectivity .

PDE2A selectivity Kinase off-targets Safety pharmacology

Structural Differentiation: The 2,3,4-Trimethoxybenzamide Pharmacophore vs. 3,4,5-Isomers

The target compound contains a 2,3,4-trimethoxy substitution pattern on the benzamide ring, which differentiates it from the more common 3,4,5-trimethoxybenzamide pharmacophore found in anti-prion compounds and P-glycoprotein inhibitors [1]. The 2,3,4-pattern alters hydrogen-bonding capacity and lipophilic surface area, potentially enhancing permeability and target engagement compared to 3,4,5-analogs. A closely related compound, N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide, uses the 3,4,5-substitution pattern and is reported as having different biological activities .

Structure-activity relationship Drug design Pharmacophore analysis

High-Impact Application Scenarios for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide in Drug Discovery


Investigating PAK4–PDE Crosstalk in Metastatic Cancer Models

Leverage the compound's dual PAK4/PDE5 inhibitory profile to dissect the interplay between Rho-family GTPase signaling and cyclic nucleotide degradation in tumor cell migration assays. Its PDE2A selectivity window (>1,500-fold) minimizes confounding effects from this isoform .

Selectivity Profiling for Polypharmacology-Oriented Compound Libraries

Use this compound as a chemical probe to benchmark PDE5/PAK4 dual inhibition against single-target PAK4 inhibitors (e.g., CZh226, ZW4864) in kinase selectivity panels, providing novel structure-selectivity relationship insights .

In Vivo Efficacy Studies Requiring CNS-Penetrant PAK4 Modulators

The 2,3,4-trimethoxy substitution pattern on the benzamide ring may enhance blood-brain barrier permeability compared to 3,4,5-trimethoxy analogs, making this compound a candidate for in vivo brain tumor or neurodegenerative disease models .

Quote Request

Request a Quote for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.